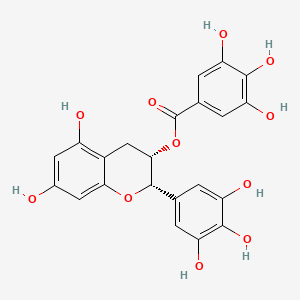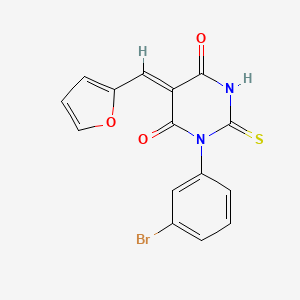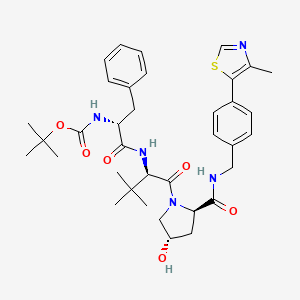
1-(tert-butyl) 2-(2-methyl-4-(prop-2-yn-1-yloxy)butan-2-yl) (E)-diazene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DiaAlk is a clickable, electrophilic diazene probe that enables capture and site-centric proteomic analysis of oxidative post-translational modification (OxiPTM) . It is primarily used in scientific research for studying protein modifications and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DiaAlk involves the preparation of a diazene compound with electrophilic properties. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing diazene compounds typically involve the reaction of hydrazines with oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of DiaAlk is not widely documented, as it is primarily used for research purposes. The compound is typically produced in specialized laboratories with the necessary equipment for handling and synthesizing electrophilic diazene probes.
Analyse Des Réactions Chimiques
Types of Reactions
DiaAlk undergoes various chemical reactions, including:
Oxidation: DiaAlk can participate in oxidative reactions, leading to the formation of different oxidative products.
Substitution: The electrophilic nature of DiaAlk allows it to undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in reactions with DiaAlk include hydrogen peroxide and other peroxides.
Nucleophiles: Nucleophiles such as thiols and amines can react with DiaAlk in substitution reactions.
Major Products
The major products formed from reactions involving DiaAlk depend on the specific reagents and conditions used. In oxidative reactions, various oxidized derivatives of DiaAlk are formed, while substitution reactions yield substituted diazene compounds.
Applications De Recherche Scientifique
DiaAlk is extensively used in scientific research, particularly in the following fields:
Chemistry: DiaAlk is used as a probe for studying oxidative post-translational modifications in proteins.
Biology: Researchers use DiaAlk to investigate protein interactions and modifications in biological systems.
Medicine: DiaAlk is employed in the study of disease mechanisms involving oxidative stress and protein modifications.
Industry: Although primarily a research tool, DiaAlk’s applications in industry include the development of diagnostic assays and therapeutic research.
Mécanisme D'action
DiaAlk exerts its effects through its electrophilic diazene group, which reacts with nucleophilic sites on proteins. This reaction enables the capture and analysis of oxidative post-translational modifications. The molecular targets of DiaAlk include various proteins involved in oxidative stress responses and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazirines: Like DiaAlk, diazirines are used as photoaffinity probes for studying protein interactions.
Azides: Azides are another class of compounds used for labeling and capturing biomolecules in proteomic studies.
Uniqueness of DiaAlk
DiaAlk is unique due to its electrophilic diazene group, which provides specific reactivity towards oxidative post-translational modifications. This specificity makes DiaAlk a valuable tool for studying oxidative stress and related biological processes.
Propriétés
Formule moléculaire |
C14H22N2O5 |
|---|---|
Poids moléculaire |
298.33 g/mol |
Nom IUPAC |
(2-methyl-4-prop-2-ynoxybutan-2-yl) N-[(2-methylpropan-2-yl)oxycarbonylimino]carbamate |
InChI |
InChI=1S/C14H22N2O5/c1-7-9-19-10-8-14(5,6)21-12(18)16-15-11(17)20-13(2,3)4/h1H,8-10H2,2-6H3 |
Clé InChI |
XJQVERHFBNGDPW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N=NC(=O)OC(C)(C)CCOCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide](/img/structure/B11933503.png)

![(3S)-3-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoylamino]propanoic acid](/img/structure/B11933511.png)

![2-Chloro-5-[5-oxo-4-[(5-phenylfuran-2-yl)methylidene]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B11933516.png)
![26-Aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese](/img/structure/B11933520.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-[2-(dimethylamino)ethyl]piperidine-3-carboxamide](/img/structure/B11933529.png)
![sodium;2-[(S)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B11933538.png)
![3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one](/img/structure/B11933543.png)


![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate;hydrate](/img/structure/B11933563.png)

